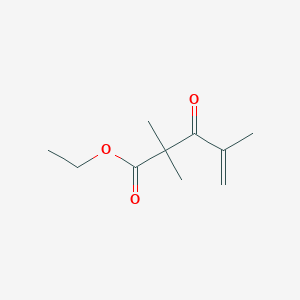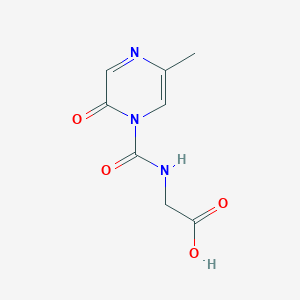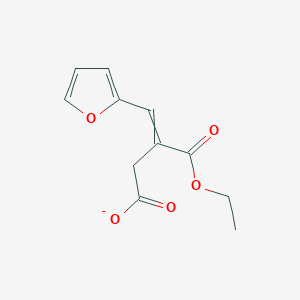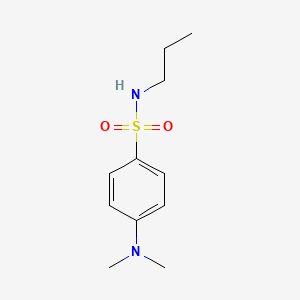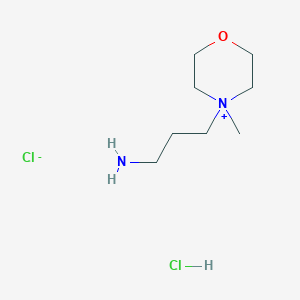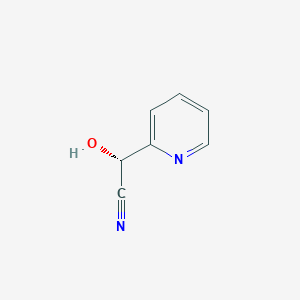
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which include two phenyl groups and a hydroxyl group attached to a propanone backbone. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- can be achieved through several methods. One common approach involves the aldol condensation reaction between benzaldehyde and acetone, followed by a stereoselective reduction to obtain the desired (2R,3R) configuration. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reduction step can be carried out using chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The phenyl groups can participate in π-π interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2S,3S)-: The enantiomer of the (2R,3R) compound, with different stereochemistry and potentially different biological activities.
1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3S)-: A diastereomer with distinct physical and chemical properties.
2-Propanone, 1,3-diphenyl-: A structurally similar compound lacking the hydroxyl group, with different reactivity and applications.
Uniqueness
The (2R,3R) configuration of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl- imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Eigenschaften
CAS-Nummer |
283151-71-3 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(2R,3R)-3-hydroxy-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H16O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15,17H,1H3/t12-,15-/m1/s1 |
InChI-Schlüssel |
YJPANUWAQYSUPC-IUODEOHRSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
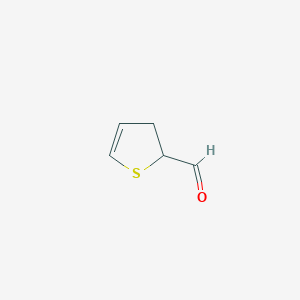
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
